3-(6-Chloro-3-pyridazinyloxy)phenylamine
Overview
Description
“3-(6-Chloro-3-pyridazinyloxy)phenylamine” is a chemical compound with the molecular formula C10H8ClN3O and a molecular weight of 221.647 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8ClN3O/c11-8-6-7(12)3-4-9(8)15-10-2-1-5-13-14-10/h1-6H,12H2
. This code represents the molecular structure of the compound.
Physical and Chemical Properties Analysis
The melting point of “this compound” is between 90-94°C . The compound is stored at room temperature .
Scientific Research Applications
Corrosion Inhibition
3-(6-Chloro-3-pyridazinyloxy)phenylamine and related pyridazine derivatives have been studied for their role in inhibiting corrosion of mild steel in acidic environments. These compounds demonstrate mixed-type inhibition, interacting chemically with steel surfaces and showing potential as effective corrosion inhibitors. The study by (Mashuga, Olasunkanmi, & Ebenso, 2017) provides detailed insights into this application.
Medicinal Chemistry
In medicinal chemistry, pyridazine derivatives, including this compound, have been explored for their potential as dopaminergic agents. They have shown promise in stimulating central and peripheral dopamine receptors, which could have implications in the treatment of various neurological disorders. This aspect was investigated in a study by (Pfeiffer et al., 1982).
Photocatalytic Applications
These compounds are also explored in photocatalytic applications, particularly in the oxidation processes involving molecular oxygen. Their potential in photooxygenation and photooxidation reactions highlights their role in advanced chemical synthesis and environmental applications, as discussed in the research by (Ohkubo, Nanjo, & Fukuzumi, 2006).
Spectroscopic Studies
Spectroscopic studies involving pyridazine compounds have been conducted to understand their molecular properties. This includes the investigation of their vibrational frequencies, molecular geometry, and electronic properties, which are crucial in various chemical and pharmaceutical applications. An example of such a study is provided by (Sarıkaya et al., 2017).
Agricultural Chemistry
In the field of agricultural chemistry, pyridazinone herbicides, closely related to this compound, have been examined for their mode of action in inhibiting photosynthesis and Hill reaction in plants. This research has significant implications for developing more effective and environmentally friendly herbicides, as explored by (Hilton et al., 1969).
Environmental Toxicology
Environmental toxicology studies have been conducted on substituted phenylamine antioxidants, including compounds similar to this compound, to understand their impact on aquatic biota. This research is crucial in assessing the ecological risks posed by these chemicals in the environment. The study by (Prosser et al., 2017) provides insight into this area.
Safety and Hazards
The safety information for “3-(6-Chloro-3-pyridazinyloxy)phenylamine” indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
Properties
IUPAC Name |
3-(6-chloropyridazin-3-yl)oxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-4-5-10(14-13-9)15-8-3-1-2-7(12)6-8/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZDKTAYKBHIIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NN=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516557 | |
Record name | 3-[(6-Chloropyridazin-3-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20516557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30184-98-6 | |
Record name | 3-[(6-Chloropyridazin-3-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20516557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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